molecular formula C13H15NO3 B179144 1-Benzoylpiperidine-3-carboxylic acid CAS No. 13850-76-5

1-Benzoylpiperidine-3-carboxylic acid

Cat. No. B179144
CAS RN: 13850-76-5
M. Wt: 233.26 g/mol
InChI Key: BVUJBJCCSDLXPU-UHFFFAOYSA-N
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Description

1-Benzoylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidine-3-carboxylic acid is 1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17) . The canonical SMILES representation is C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O .


Physical And Chemical Properties Analysis

1-Benzoylpiperidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 233.26 g/mol . The compound has a melting point of 187-188 degrees Celsius . It has a topological polar surface area of 57.6 Ų .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Piperidine Derivatives in Proteomics Research 1-Benzoylpiperidine-3-carboxylic acid is a product for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in exploring potential treatment targets for diseases.

Piperidine Derivatives in Organic Synthesis Piperidine derivatives have been used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid . This includes the key one-pot azide reductive cyclization of aldehyde. The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .

1. Use in Material Science Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, have applications in material science . They can be used in the modification of surfaces of nanoparticles and nanostructures such as carbon nanotubes and graphene . This can help promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

2. Use in Polymer Science Carboxylic acids are used in polymer science . They can be used as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

3. Use in Nanotechnology Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, have applications in nanotechnology . They can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

1. Use in Medicinal Chemistry Piperidine derivatives, including 1-Benzoylpiperidine-3-carboxylic acid, play a significant role in medicinal chemistry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

2. Use in Amide Bond Formation Carboxylic acids, including 1-Benzoylpiperidine-3-carboxylic acid, are traditionally used in amide bond formation . The amide bond is of particular importance, not only for its key function in peptide/protein structures, but also its role in a large number of natural and synthetic small molecules and polymers .

3. Use in Chemical Synthesis 1-Benzoylpiperidine-3-carboxylic acid can be used in the synthesis of various organic compounds . Its chemical structure is highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Safety And Hazards

1-Benzoylpiperidine-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is an irritant . Safety precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

properties

IUPAC Name

1-benzoylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUJBJCCSDLXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389680
Record name 1-Benzoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-3-carboxylic acid

CAS RN

13850-76-5
Record name 1-Benzoylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpiperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 1-benzoyl-3-piperidinecarboxylate (431.4 mg; 1.65 mmol) was dissolved in absolute ethanol (10 ml), and after addition of 1 N sodium hydroxide (20 ml), the mixture was allowed to stir at ambient temperature for approximately 1 hour. It was then poured into 1 N hydrochloric acid and extracted with dichloromethane. The dichloromethane was dried with anhydrous magnesium sulfate and then evaporated at ambient temperature under reduced pressure, giving 1-benzoyl-3-piperidine carboxylic acid (327.3 mg) as a white solid without further purification. MS m/z (negative ion) 232 (M-H; 100), 188 (M-CO2H; 90).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
TB Zalucky, L Malspeis, H Patel, G Hite - Journal of Pharmaceutical …, 1965 - Elsevier
Syntheses of 3-chloro-3-benzoylpiperidine and the corresponding diastereoisomeric (+)-10-camphorsulfonamides have been described. Although neither 3-chloronor 3-hydroxy-3-…
Number of citations: 8 www.sciencedirect.com
U Kosak, B Brus, D Knez, S Zakelj… - Journal of medicinal …, 2018 - ACS Publications
The enzymatic activity of butyrylcholinesterase (BChE) in the brain increases with the progression of Alzheimer’s disease, thus classifying BChE as a promising drug target in advanced …
Number of citations: 123 pubs.acs.org
JB Roque - 2020 - search.proquest.com
… NHH Bz N Bz MeO2C N Bz MeO2C N Piv ON Bz HO2C 17 1-Benzoylpiperidine-3-carboxylic acid (1s) was prepared according to a published procedure. Spectral data were in …
Number of citations: 2 search.proquest.com

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